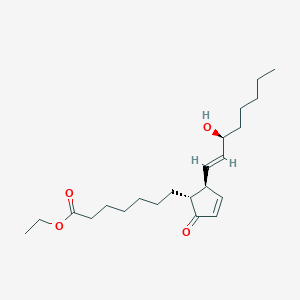

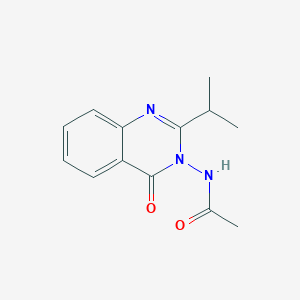

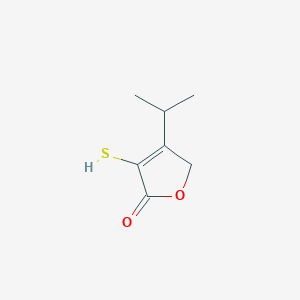

Prostaglandin A1 ethyl ester

Overview

Description

Prostaglandin A1 ethyl ester (PGA1-EE) is a prodrug form of Prostaglandin A1 . Prostaglandins of the A-series are natural products of gorgonian soft coral . PGA1 has been shown to cause renal vasodilation, increased urine sodium excretion, and lowered arterial pressure in hypertensive patients .

Molecular Structure Analysis

The molecular formula of Prostaglandin A1 ethyl ester is C22H36O4 . The average mass is 364.519 Da and the monoisotopic mass is 364.261353 Da .Physical And Chemical Properties Analysis

The density of Prostaglandin A1 ethyl ester is approximately 1.0±0.1 g/cm3 . Its boiling point is 480.4±45.0 °C at 760 mmHg . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications

Cardiovascular Research

Prostaglandin A1 ethyl ester: has shown potential in cardiovascular research, particularly in the study of hypertension. It has been demonstrated to cause renal vasodilation , increased urine sodium excretion, and lowered arterial pressure in hypertensive patients . This suggests its utility in exploring therapeutic avenues for managing high blood pressure and related cardiovascular diseases.

Synthetic Chemistry

The compound also serves as a key intermediate in the synthesis of other prostaglandin derivatives. Its role in the chemoenzymatic total synthesis of various prostaglandins is crucial for the development of new synthetic routes and the production of high-purity prostaglandin standards .

Mechanism of Action

Target of Action

Prostaglandin A1 Ethyl Ester (PGA1 Ethyl Ester) is a prodrug form of Prostaglandin A1 (PGA1) . The primary targets of PGA1 are the platelets, where it inhibits their activation .

Mode of Action

PGA1 Ethyl Ester, as a prodrug, is metabolized in the body to produce PGA1 . PGA1 then acts on the platelets, inhibiting their activation . This inhibition is achieved by reducing the increases in intracellular calcium concentration and TXA (2) production .

Biochemical Pathways

It is known that pga1, the active form of the drug, plays a role in the cyclooxygenase pathway , which is involved in the production of prostaglandins, thromboxanes, and other eicosanoids.

Pharmacokinetics

It is known that pga1 ethyl ester has enhanced lipid solubility compared to pga1, which may influence its bioavailability .

Action Environment

It is generally recommended that the compound be stored at -20°c and handled only in well-ventilated areas or outdoors .

Safety and Hazards

Future Directions

While there are no published reports on the biological activity of Prostaglandin A1 ethyl ester at this time , it’s worth noting that Prostaglandin A1 has been shown to have potential therapeutic effects, such as causing renal vasodilation, increasing urine sodium excretion, and lowering arterial pressure in hypertensive patients . This suggests potential future directions for research into the therapeutic applications of Prostaglandin A1 ethyl ester.

properties

IUPAC Name |

ethyl 7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-3-5-8-11-19(23)16-14-18-15-17-21(24)20(18)12-9-6-7-10-13-22(25)26-4-2/h14-20,23H,3-13H2,1-2H3/b16-14+/t18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQVEMJKKQYNQQ-LTGPBHORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prostaglandin A1 ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)

![N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B121146.png)

![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)

![Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B121179.png)

![Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester](/img/structure/B121181.png)